molecular formula C37H26N4 B12582767 4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-07-9

4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B12582767
CAS No.: 648901-07-9
M. Wt: 526.6 g/mol
InChI Key: GHWKAWNMGBVIPB-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an aromatic compound containing an electron-donating group. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high efficiency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile stands out due to its vibrant color, stability, and versatility in various applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

648901-07-9

Molecular Formula

C37H26N4

Molecular Weight

526.6 g/mol

IUPAC Name

4-[[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C37H26N4/c38-27-28-11-17-33(18-12-28)39-40-34-19-25-37(26-20-34)41(35-21-13-31(14-22-35)29-7-3-1-4-8-29)36-23-15-32(16-24-36)30-9-5-2-6-10-30/h1-26H

InChI Key

GHWKAWNMGBVIPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C#N

Origin of Product

United States

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